An In-Depth Technical Guide to 5-Phenylcinnoline: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 5-Phenylcinnoline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline (1,2-benzodiazine) and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] The cinnoline scaffold, being isosteric to quinoline and isoquinoline, serves as a crucial structural subunit in a variety of compounds exhibiting a broad spectrum of pharmacological activities.[2] These activities include antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties.[2][3] The diverse biological effects of cinnoline derivatives stem from the unique electronic distribution within the bicyclic system and the potential for substitution at various positions, allowing for the fine-tuning of their physicochemical and pharmacological profiles. This guide focuses specifically on 5-phenylcinnoline, providing a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, to support its exploration in drug discovery and development.
Chemical Structure and Physicochemical Properties
5-Phenylcinnoline is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₀N₂. Its structure consists of a cinnoline core with a phenyl group substituted at the 5-position.
Molecular Structure:
Caption: Chemical structure of 5-Phenylcinnoline.
Physicochemical Properties:
While specific experimental data for 5-phenylcinnoline is not abundantly available in the public domain, the properties of related aza-aromatic compounds can provide valuable insights. The introduction of the phenyl group at the 5-position is expected to significantly influence its physical and chemical characteristics compared to the parent cinnoline molecule.
| Property | Predicted/Expected Value | Notes |
| Molecular Weight | 206.24 g/mol | Calculated from the molecular formula C₁₄H₁₀N₂. |
| Melting Point | Expected to be a solid at room temperature with a defined melting point. | Phenyl substitution generally increases the melting point compared to the parent heterocycle due to increased molecular weight and intermolecular interactions. |
| Boiling Point | Expected to be high, likely >300 °C. | Aromatic heterocyclic compounds with this molecular weight typically have high boiling points. |
| Solubility | Likely soluble in common organic solvents like chloroform, dichloromethane, and DMSO. Sparingly soluble in water. | The nonpolar phenyl group and the aromatic system suggest solubility in organic solvents. The nitrogen atoms may allow for limited aqueous solubility through hydrogen bonding. |
| pKa | The cinnoline ring system is weakly basic. | Cinnoline itself has a pKa of 2.64.[4] The electronic effect of the phenyl group at the 5-position would slightly modify this basicity. |
Synthesis of 5-Phenylcinnoline
The synthesis of the cinnoline ring system can be achieved through various methods, with the most common being the cyclization of appropriately substituted phenyl precursors. A plausible and established route to synthesize phenyl-substituted cinnolines involves the diazotization of a substituted aniline followed by intramolecular cyclization.
Hypothetical Synthetic Pathway: Modified Richter Synthesis
A logical approach for the synthesis of 5-phenylcinnoline would start from 2-amino-biphenyl. This method is a variation of the Richter synthesis, which is a classical method for cinnoline synthesis.
Caption: Proposed synthetic workflow for 5-Phenylcinnoline.
Detailed Experimental Protocol (Hypothetical):
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Step 1: Diazotization of 2-Amino-biphenyl.
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Dissolve 2-amino-biphenyl in a mixture of concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
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Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The progress of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
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Step 2: Intramolecular Cyclization.
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Slowly warm the solution containing the diazonium salt to room temperature and then gently heat.
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The intramolecular cyclization is expected to occur upon heating, leading to the formation of the cinnoline ring. The exact temperature and reaction time would need to be optimized.
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The reaction mixture may change color, and the product may precipitate out of the solution upon cooling.
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Step 3: Isolation and Purification.
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Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate or ammonia solution) to precipitate the crude 5-phenylcinnoline.
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Collect the solid product by filtration and wash it with cold water.
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Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
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Causality Behind Experimental Choices:
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Diazotization at Low Temperature: The diazotization reaction is highly exothermic and the resulting diazonium salts are generally unstable at higher temperatures, prone to decomposition. Maintaining a low temperature (0-5 °C) is crucial for obtaining a good yield of the diazonium intermediate.
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Acidic Conditions: The presence of a strong acid like HCl is necessary to generate nitrous acid (HONO) in situ from sodium nitrite, which is the reactive species for the diazotization of the primary amine.
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Intramolecular Cyclization: The electrophilic diazonium group attacks the adjacent phenyl ring in an intramolecular electrophilic aromatic substitution reaction to form the six-membered pyridazine ring of the cinnoline system.
Spectroscopic Characterization
1. 1H NMR Spectroscopy:
The 1H NMR spectrum is expected to show a complex set of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the cinnoline and phenyl rings will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The exact chemical shifts will be influenced by the electronic effects of the nitrogen atoms and the phenyl group.
2. 13C NMR Spectroscopy:
The 13C NMR spectrum will display signals for all 14 carbon atoms in the molecule, though some may overlap. The chemical shifts will be indicative of the carbon environment (aromatic C-H or quaternary carbons). The carbons in the heterocyclic ring, particularly those adjacent to the nitrogen atoms, are expected to appear at a lower field (higher ppm values) compared to the carbons in the carbocyclic rings.
3. Infrared (IR) Spectroscopy:
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
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C-H stretching (aromatic): ~3100-3000 cm⁻¹
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C=C and C=N stretching (aromatic rings): A series of bands in the 1600-1450 cm⁻¹ region.
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C-H out-of-plane bending (aromatic): Strong absorptions in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.
4. Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 5-phenylcinnoline (m/z = 206.24). The fragmentation pattern will provide further structural information, with characteristic losses of small molecules like N₂ or HCN being possible from the heterocyclic ring.
Chemical Reactivity
The reactivity of the cinnoline ring is influenced by the two adjacent nitrogen atoms, which are electron-withdrawing and deactivate the ring towards electrophilic attack, particularly the pyridazine part. Conversely, these nitrogen atoms make the ring more susceptible to nucleophilic attack.
Electrophilic Substitution:
Electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation) are expected to occur preferentially on the benzene ring of the cinnoline core (positions 6, 7, and 8) rather than the electron-deficient pyridazine ring. The phenyl group at the 5-position will also undergo electrophilic substitution, with the directing effect of the cinnolinyl substituent influencing the position of attack (likely ortho and para to the point of attachment).
Nucleophilic Substitution:
The pyridazine ring of the cinnoline system is susceptible to nucleophilic attack, especially at positions 3 and 4. The presence of a good leaving group at these positions would facilitate nucleophilic substitution reactions.
Potential Applications in Drug Development
The cinnoline scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Phenyl-substituted heterocyclic compounds often exhibit enhanced biological activities due to increased lipophilicity and potential for additional binding interactions with biological targets. Therefore, 5-phenylcinnoline and its derivatives are attractive candidates for investigation in various therapeutic areas:
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Anticancer Agents: Many quinoline and cinnoline derivatives have shown potent anticancer activity.[1][8] The phenyl group can be further functionalized to modulate activity and selectivity.
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Antimicrobial Agents: The structural similarity to quinoline-based antimalarials suggests potential for antiprotozoal activity. Cinnoline derivatives have also been explored for their antibacterial and antifungal properties.[2][3]
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Enzyme Inhibitors: The planar aromatic system can intercalate with DNA or bind to the active sites of various enzymes, making these compounds potential inhibitors of kinases, topoisomerases, or other key cellular enzymes.
Conclusion
5-Phenylcinnoline represents a promising heterocyclic scaffold for the development of novel therapeutic agents. Its synthesis, while not extensively detailed in the literature, can be approached through established synthetic methodologies for cinnoline derivatives. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and chemical reactivity is essential for its successful application in medicinal chemistry. Further exploration of the synthesis of a diverse library of 5-phenylcinnoline derivatives and their subsequent biological evaluation is warranted to unlock their full therapeutic potential.
References
(No references were found in the search results that could be directly cited for the specific experimental data of 5-Phenylcinnoline. The references below provide general context on cinnoline and related heterocyclic systems.)
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Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. (n.d.). RSC Publishing. Retrieved February 8, 2026, from [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI. Retrieved February 8, 2026, from [Link]
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Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020, June 2). PubMed Central. Retrieved February 8, 2026, from [Link]
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A Comprehensive Review On Cinnoline Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved February 8, 2026, from [Link]
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The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. (2023, December 28). MDPI. Retrieved February 8, 2026, from [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved February 8, 2026, from [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
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CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. (n.d.). UNCW Institutional Repository. Retrieved February 8, 2026, from [Link]
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Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. (2007, May 12). NIH. Retrieved February 8, 2026, from [Link]
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Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. (2018, May 12). YouTube. Retrieved February 8, 2026, from [Link]
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A concise review on cinnoline and its biological activities. (n.d.). IJARIIT. Retrieved February 8, 2026, from [Link]
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Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
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Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). Retrieved February 8, 2026, from [Link]
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Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022, June 16). PubMed. Retrieved February 8, 2026, from [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Retrieved February 8, 2026, from [Link]
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Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. Retrieved February 8, 2026, from [Link]
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Electrophilic Aromatic Substitution Reactions Made Easy!. (2018, May 8). YouTube. Retrieved February 8, 2026, from [Link]
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